N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Benzamide Formation: The final step involves the coupling of the tetrahydroquinoline derivative with 2-(trifluoromethyl)benzoic acid or its derivatives using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide ring, especially at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or PCC under acidic or basic conditions.
Reduction: Reagents like LiAlH₄ or NaBH₄ in aprotic solvents.
Substitution: Halogenating agents like NBS for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group often enhances binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzamide
- N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide
Uniqueness
The presence of the trifluoromethyl group in N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(trifluoromethyl)benzamide can significantly enhance its lipophilicity, metabolic stability, and binding affinity compared to similar compounds.
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O2/c22-21(23,24)17-6-2-1-5-16(17)19(27)25-15-9-10-18-14(12-15)4-3-11-26(18)20(28)13-7-8-13/h1-2,5-6,9-10,12-13H,3-4,7-8,11H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFPQCLTNRWMKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)N(C1)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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